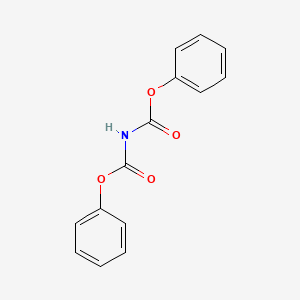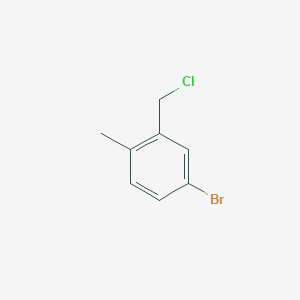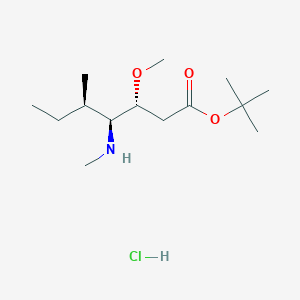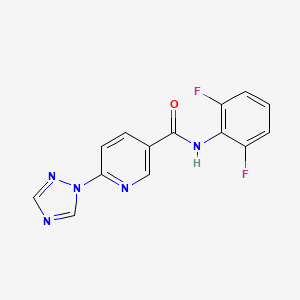
Diphenyl imidodicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl imidodicarboxylate is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives, such as this compound, involves various synthetic routes. Common methods include Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, and synthesis from alpha halo-ketones . Another study mentions the use of heteropolyacid ionic liquids to catalyze the transesterification reaction between phenol and dimethyl carbonate (DMC) to synthesize diphenyl carbonate (DPC) .Applications De Recherche Scientifique
Self-Assembling Microstructures
Diphenylalanine analogues, including diphenyl imidodicarboxylate, have been studied for their ability to form self-assembling microstructures. These structures exhibit unique mechanical, optical, piezoelectric, and semiconductive properties. Such properties are utilized in a range of applications like energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion. The analogues vary in their molecular arrangements and result in microstructures with different morphologies and optical properties (Pellach et al., 2016).
Hepatocurative Agent
Diphenyl dimethyl bicarboxylate (DDB) is recognized for its hepatocurative properties. It's used in the treatment of various liver diseases, though its effectiveness is limited by low oral bioavailability due to poor solubility and dissolution. Research on provesicular dry powders, including proniosomes and proliposomes, has shown enhanced hepatocurative activity and oral bioavailability for DDB, suggesting its potential in more effective liver disease treatment (Aburahma & Abdelbary, 2012).
Hepatoprotectant in Liver Injury
DDB has also been studied for its effects on liver injury induced by immune responses. In mice models, DDB demonstrated hepatoprotective properties, reducing serum levels of liver enzymes and liver lesions caused by immune-mediated liver injury. This suggests its potential as a therapeutic agent in managing liver diseases involving immune responses (Gao, Zhang, & Liu, 2005).
Estrogenicity Studies
Polybrominated diphenyl ethers (PBDEs) and their metabolites, including diphenyl phosphate (DPP), have been studied for their estrogenic activities. These studies are critical in understanding the environmental and health impacts of these compounds, especially regarding hormonal disruptions in humans and wildlife (Meerts et al., 2001).
Antioxidant and Anti-Ulcer Effects
Diphenyl diselenide, another derivative, has been observed to exhibit antioxidant and anti-ulcer effects. In vivo and in vitro studies indicate its potential in preventing gastric lesions and inhibiting gastric acid secretion, suggesting its use in gastrointestinal disorders (Savegnago et al., 2006).
Antinociceptive Properties
The antinociceptive (pain-relieving) effects of diphenyl diselenide have been studied in various models of pain. It has shown effectiveness in reducing pain induced by several chemical and thermal stimuli, indicating its potential as a therapeutic agent for pain management (Savegnago et al., 2007).
Propriétés
IUPAC Name |
phenyl N-phenoxycarbonylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-13(18-11-7-3-1-4-8-11)15-14(17)19-12-9-5-2-6-10-12/h1-10H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXXAQRNEIMDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate](/img/structure/B2652039.png)

![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2652041.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2652044.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2652047.png)
![(E)-4-(Dimethylamino)-N-[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2652049.png)

![N-(2-methoxy-5-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2652051.png)


![ethyl 4-(2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamido)piperidine-1-carboxylate](/img/structure/B2652054.png)
![(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile](/img/structure/B2652056.png)
![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one](/img/structure/B2652060.png)
![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2652061.png)